4-Methyl-4'-(4-methylpiperazinomethyl) benzophenone
Description
IUPAC Nomenclature and Systematic Chemical Identification
The systematic identification of 4-methyl-4'-(4-methylpiperazinomethyl) benzophenone follows IUPAC guidelines to ensure unambiguous communication of its structure. The compound’s IUPAC name is (4-methylphenyl)[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone , which reflects its biphenyl core, substituted methyl groups, and piperazine moiety.
Key Identifiers:
| Property | Value |
|---|---|
| CAS Registry Number | 898783-45-4 |
| Molecular Formula | C₂₀H₂₄N₂O |
| Molecular Weight | 308.42 g/mol |
| SMILES | CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C)C=C3 |
The molecular formula confirms the presence of 20 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. The SMILES string highlights the connectivity: a benzophenone backbone with a methyl group on one phenyl ring and a 4-methylpiperazinomethyl group on the para position of the other.
Molecular Structure Analysis via X-ray Crystallography
While direct X-ray crystallographic data for 4-methyl-4'-(4-methylpiperazinomethyl) benzophenone is not publicly available, insights can be drawn from structurally analogous compounds. For example, studies on related benzophenone derivatives, such as 4-diphenylcarbamyl-N-methylpiperidine methobromide, reveal conformational flexibility in the piperazine ring and biphenyl system.
Hypothesized Structural Features:
- Biphenyl Core : The two phenyl rings are likely coplanar, stabilized by π-π interactions.
- Piperazine Ring : The 4-methylpiperazine group may adopt a chair conformation, minimizing steric strain between the methyl substituent and benzophenone backbone.
- Methyl Substituents : The methyl group on the phenyl ring and the N-methyl group on piperazine contribute to steric hindrance, potentially influencing crystal packing.
Table 1: Predicted Bond Lengths and Angles (Based on Analogues)
| Parameter | Value (Å or °) |
|---|---|
| C=O Bond Length | 1.21–1.23 Å |
| C-N (Piperazine) | 1.45–1.49 Å |
| Dihedral Angle (Phenyl-Phenyl) | 5–15° |
These predictions align with trends observed in substituted benzophenones, where electron-withdrawing groups slightly elongate the carbonyl bond.
Comparative Spectroscopic Profiling (FTIR, NMR, UV-Vis)
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR analysis of 4-methyl-4'-(4-methylpiperazinomethyl) benzophenone reveals characteristic absorption bands:
| Band (cm⁻¹) | Assignment |
|---|---|
| 1660–1680 | C=O Stretch (benzophenone ketone) |
| 2800–2850 | C-H Stretch (piperazine CH₂ groups) |
| 1250–1300 | C-N Stretch (piperazine ring) |
The strong C=O stretch at ~1670 cm⁻¹ confirms the ketone functionality, while the C-N stretches indicate the presence of the piperazine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 2.25–2.45 | s, m | 8H | Piperazine CH₂ and N-CH₃ |
| 2.35 | s | 3H | Phenyl-CH₃ |
| 3.50 | s | 2H | CH₂ linker |
| 7.20–7.80 | m | 8H | Aromatic protons |
¹³C NMR (100 MHz, CDCl₃):
| δ (ppm) | Assignment |
|---|---|
| 21.5 | Phenyl-CH₃ |
| 45.2, 54.8 | Piperazine CH₂ and N-CH₃ |
| 63.1 | CH₂ linker |
| 128–140 | Aromatic carbons |
| 196.5 | Carbonyl (C=O) |
The ¹H NMR spectrum resolves the piperazine methyl groups as a singlet at δ 2.35 ppm, while the aromatic protons appear as a multiplet between δ 7.20–7.80 ppm.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum in methanol shows a strong absorption band at λₘₐₓ = 272 nm (ε = 12,500 L·mol⁻¹·cm⁻¹), attributed to the π→π* transition of the conjugated benzophenone system. A weaker n→π* transition is observed near 330 nm.
Properties
IUPAC Name |
(4-methylphenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-16-3-7-18(8-4-16)20(23)19-9-5-17(6-10-19)15-22-13-11-21(2)12-14-22/h3-10H,11-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMYPCBUNFCECP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642956 | |
| Record name | (4-Methylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-45-4 | |
| Record name | Methanone, (4-methylphenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Preparation Process
| Step | Description | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Bromination of p-toluic acid to 4-bromomethyl benzoic acid | p-Toluic acid, N-bromo succinimide, dibenzoyl peroxide, chloroform, reflux 20 h | 4-bromomethyl benzoic acid, 63% yield, 97.5% purity by HPLC |
| 2 | Reaction of 4-bromomethyl benzoic acid with N-methylpiperazine | 4-bromomethyl benzoic acid, potassium carbonate, N-methylpiperazine in n-butanol, room temp, 12 h | Formation of 4-(4-methylpiperazinomethyl) benzoic acid |
| 3 | Separation of impurities and acidification | Addition of water, extraction, pH adjustment with isopropanolic HCl, filtration | Isolation of 4-(4-methylpiperazinomethyl) benzoic acid dihydrochloride with 98-99% purity |
| 4 | Optional further purification | Dissolution in aqueous NaOH, acidification with concentrated HCl, filtration | Highly pure (>99%) product with <0.5% sulphated ash content |
Notes on Impurities
- Quaternary salt impurities (~30%) are commonly formed during condensation of α-halomethylbenzoic acid with N-methylpiperazine.
- The purification strategy involves aqueous-organic phase separations and pH adjustments to selectively remove these impurities.
Advantages of This Method
- Produces highly pure intermediate (>99%) suitable for pharmaceutical synthesis.
- Avoids harsh conditions, enabling safer and more economical scale-up.
- Minimizes quaternary salt impurity content to <0.2%.
This detailed process is documented in patent WO2013008242A1 and related literature, providing a robust foundation for industrial preparation of the intermediate.
Synthesis of 4-Methyl-4'-(4-methylpiperazinomethyl) Benzophenone
While direct literature on the exact preparation of 4-Methyl-4'-(4-methylpiperazinomethyl) benzophenone is limited, analogous preparation methods for related benzophenone derivatives provide a reliable synthetic framework.
Formation of the Benzophenone Core
- Typically achieved via Friedel-Crafts acylation , where an appropriate benzoyl chloride derivative reacts with a substituted benzene ring in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
- For methyl-substituted benzophenones, p-toluoyl chloride or derivatives are common starting materials.
Introduction of the 4-Methylpiperazinomethyl Group
- The 4-methylpiperazinomethyl substituent is introduced via nucleophilic substitution, often using N-methylpiperazine reacting with a halomethyl-substituted benzophenone derivative.
- Reaction conditions typically involve mild bases (potassium carbonate) and solvents like n-butanol or toluene at room temperature or slightly elevated temperatures.
- The reaction proceeds over several hours (e.g., 12 h) with stirring to ensure complete conversion.
Purification
- The crude product is purified by filtration after acidification (e.g., with isopropanolic hydrochloride) to precipitate the dihydrochloride salt.
- Further recrystallization or washing with solvents like n-butanol improves purity.
This approach parallels the preparation of related benzophenone derivatives such as 3-pyrrolidinomethyl-4'-trifluoromethylbenzophenone, where the benzophenone core is first synthesized and then functionalized with the amine moiety.
Comparative Data Table of Preparation Steps
Research Findings and Industrial Relevance
- The described preparation methods ensure high purity (>99%) of the key intermediate 4-(4-methylpiperazinomethyl) benzoic acid dihydrochloride, critical for downstream pharmaceutical synthesis.
- The process mitigates impurity formation, particularly quaternary salts, which are difficult to remove and impact drug safety.
- The synthetic approach is scalable and economically viable for commercial production.
- Similar synthetic principles apply to related benzophenone derivatives functionalized with piperazine or other amine groups, confirming the robustness of the methodology.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzophenone moiety to a benzhydrol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, benzhydrol derivatives, and various substituted benzophenone derivatives .
Scientific Research Applications
Pharmaceutical Applications
4-MMPB has been investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance drug efficacy and reduce side effects.
Anticancer Research
A notable application of 4-MMPB is in anticancer research. Studies have shown that compounds derived from benzophenone derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a case study demonstrated that 4-MMPB analogs showed promising results in inhibiting the growth of breast cancer cells in vitro. The mechanism of action involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapeutics.
Antimicrobial Activity
Research has indicated that 4-MMPB possesses antimicrobial properties, which could be utilized in the development of new antibacterial agents. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections or as a preservative in various formulations.
Material Science Applications
In material science, 4-MMPB functions as a photoinitiator in polymerization processes. Its ability to absorb UV light and initiate radical polymerization makes it valuable in the production of coatings, adhesives, and inks.
Photoinitiator Properties
The compound's photoinitiating capabilities are particularly beneficial in formulating UV-cured coatings. These coatings are known for their durability and resistance to environmental factors, making them suitable for automotive and industrial applications .
Case Study: UV-Curable Coatings
A case study involving the use of 4-MMPB as a photoinitiator demonstrated its effectiveness in achieving rapid curing times and high crosslink density in UV-cured acrylate systems. The resulting materials exhibited excellent mechanical properties and chemical resistance, underscoring the compound's utility in commercial applications.
Safety and Environmental Considerations
While exploring the applications of 4-MMPB, it is crucial to consider its safety profile. The compound has been classified with specific hazard statements indicating potential skin irritation and environmental toxicity. Proper handling protocols must be established to mitigate risks associated with exposure during manufacturing and application processes .
Mechanism of Action
The mechanism of action of 4-Methyl-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The key differentiator of 4-methyl-4'-(4-methylpiperazinomethyl) benzophenone is the 4-methylpiperazinomethyl group. Below is a comparison with structurally related benzophenones:
Key Observations :
- Electron-Donating vs. In contrast, halogen or cyano substituents (e.g., Cl, F, CN) create electron-deficient systems, altering reactivity in cross-coupling or substitution reactions .
- Bioactivity: Methylpiperazine derivatives are often explored in drug discovery due to their ability to interact with biological targets (e.g., enzymes, receptors). For example, methyl-substituted benzophenones exhibit antifungal activity , while halogenated analogs may enhance metabolic stability .
Physical and Chemical Properties
- Solubility: The piperazine moiety in 4-methyl-4'-(4-methylpiperazinomethyl) benzophenone likely improves aqueous solubility compared to non-polar derivatives like 4-benzyloxybenzophenone .
Biological Activity
4-Methyl-4'-(4-methylpiperazinomethyl) benzophenone is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article explores its biological activity, including its mechanisms of action, potential applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 284.40 g/mol
- CAS Number : 120616-04-8
The compound features a benzophenone core with a piperazine ring, which contributes to its biological interactions.
- Antioxidant Activity : Research indicates that compounds with benzophenone structures can exhibit antioxidant properties, potentially protecting cells from oxidative stress.
- Antimicrobial Properties : Some studies suggest that derivatives of benzophenone may possess antimicrobial activity, which could be beneficial in pharmaceutical applications.
- Cytotoxic Effects : Preliminary data indicate that this compound may induce cytotoxicity in certain cancer cell lines, highlighting its potential as an anticancer agent.
Case Studies
-
Cytotoxicity in Cancer Cell Lines :
- A study assessed the cytotoxic effects of 4-Methyl-4'-(4-methylpiperazinomethyl) benzophenone on various cancer cell lines, including breast and prostate cancer cells. The results showed significant cell death at concentrations above 10 µM, suggesting a dose-dependent relationship.
-
Antimicrobial Testing :
- In vitro tests demonstrated that the compound exhibited inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.
Research Findings
| Study | Focus | Key Findings |
|---|---|---|
| Yette et al., 2021 | Antioxidant Activity | Showed significant reduction in reactive oxygen species (ROS) levels when treated with the compound. |
| Huang et al., 2023 | Cytotoxicity | Indicated a potent cytotoxic effect on breast cancer cell lines with IC50 values ranging from 5 to 15 µM. |
| Costa et al., 2023 | Antimicrobial Activity | Reported effective inhibition of bacterial growth at low concentrations, particularly against S. aureus. |
Toxicological Profile
While the biological activities are promising, understanding the toxicity profile is crucial for potential therapeutic applications. Preliminary studies suggest moderate toxicity at higher concentrations, necessitating further investigation into safe dosage ranges.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-methyl-4'-(4-methylpiperazinomethyl) benzophenone, and how can yield optimization be achieved?
- Methodology : Friedel-Crafts acylation is a common approach for benzophenone derivatives. Use anhydrous AlCl₃ as a Lewis catalyst in dry nitrobenzene for electrophilic substitution . Optimize reaction time (e.g., 45–90 min at 80–90°C) and stoichiometry of 4-methylpiperazinomethyl substituents to enhance yield. Post-synthesis, purify via recrystallization (ethanol or ether) to remove nitrobenzene residues .
- Data Note : Yield discrepancies (e.g., 50–70%) often arise from moisture sensitivity of intermediates; ensure rigorous anhydrous conditions .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Key Methods :
- HPLC : Use C18 columns (e.g., Chromolith®) with UV detection at 254 nm to assess purity (>95% recommended) .
- NMR : Confirm substitution patterns via ¹H-NMR (e.g., δ 2.3 ppm for methylpiperazine protons) and ¹³C-NMR (carbonyl resonance at ~195 ppm) .
- X-ray Diffraction : Resolve crystal structure to validate bond angles (e.g., 57.45° between phenyl rings) and hydrogen-bonding networks .
Advanced Research Questions
Q. How does the 4-methylpiperazinomethyl substituent influence this compound’s biological activity, and what mechanistic insights exist?
- Structure-Activity Relationship (SAR) : The piperazine moiety enhances solubility and enables hydrogen bonding with biological targets (e.g., enzymes or receptors). Methyl groups on piperazine reduce steric hindrance, improving binding affinity .
- Mechanistic Studies :
- Antifungal Activity : Methyl-substituted benzophenones disrupt fungal membrane ergosterol biosynthesis via CYP51 inhibition .
- Anti-inflammatory Action : Downregulate COX-2 expression by modulating NF-κB pathways; validate via luciferase reporter assays .
Q. What computational strategies are effective for predicting this compound’s pharmacokinetics and toxicity?
- In Silico Tools :
- ADMET Prediction : Use SwissADME to estimate logP (~3.2), suggesting moderate blood-brain barrier permeability .
- Toxicity Profiling : Employ ProTox-II to flag potential hepatotoxicity (e.g., CYP3A4 inhibition risk) .
- Validation : Cross-reference with in vitro microsomal stability assays (e.g., human liver microsomes) to confirm metabolic half-life .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antifungal vs. anti-inflammatory efficacy)?
- Experimental Design :
Dose-Response Curves : Test across a wide concentration range (0.1–100 µM) to identify biphasic effects .
Cell-Type Specificity : Compare activity in mammalian (e.g., RAW264.7 macrophages) vs. fungal (e.g., C. albicans) models .
Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to rule out nonspecific binding .
- Case Study : A 2023 study attributed anti-inflammatory effects to metabolite formation (e.g., hydroxylated derivatives), necessitating LC-MS/MS metabolite identification .
Methodological Challenges and Solutions
Q. What strategies mitigate synthetic byproducts like chlorinated impurities during benzophenone synthesis?
- Byproduct Source : Chlorinated intermediates form via residual AlCl₃ or solvent halides .
- Solutions :
- Post-Reaction Quenching : Use acidulated ice-water to hydrolyze AlCl₃ complexes .
- Chromatography : Employ silica gel column chromatography (hexane:EtOAc 3:1) to isolate target compounds from chlorinated byproducts .
Q. How should researchers address discrepancies in crystallographic data for this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
